Product packaging for Isodihydroagarofuran(Cat. No.:CAS No. 20053-66-1)

Isodihydroagarofuran

Cat. No.: B1248586
CAS No.: 20053-66-1
M. Wt: 222.37 g/mol
InChI Key: HVAVUZLEYSAYGE-NEBZKDRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isodihydroagarofuran is a specialized dihydro-β-agarofuran sesquiterpenoid, a class of natural products based on a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton . These compounds are typical secondary metabolites in plants of the Celastraceae family, such as Tripterygium wilfordii (Thunder God Vine) and various Maytenus species, and are known for their significant chemical diversity and complex stereochemistry . Dihydro-β-agarofuran sesquiterpenoids have attracted considerable scientific interest due to their wide-ranging biological properties . They are recognized for their potent anti-inflammatory activities, with research demonstrating their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and suppress the NF-κB signaling pathway, a key regulator of inflammation . Furthermore, certain sesquiterpene pyridine alkaloids incorporating the dihydro-β-agarofuran skeleton have shown significant inhibitory effects on the nuclear factor-kappa B (NF-κB) pathway in LPS-induced HEK293/NF-κB-Luc cells, presenting them as promising anti-inflammatory candidates . Beyond inflammation, this class of compounds exhibits a remarkable spectrum of other bioactivities valuable for biomedical research. They function as anti-tumour-promoting agents by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation and show efficacy in in vivo mouse-skin carcinogenesis models . They also display insecticidal and antifeedant properties, multidrug resistance (MDR) reversal activity, cytotoxicity, and anti-HIV effects, making them privileged structures for drug discovery and chemical biology investigations . This product is strictly labeled For Research Use Only (RUO). It is intended solely for laboratory research purposes and is not intended for use in humans, as a diagnostic, or for any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1248586 Isodihydroagarofuran CAS No. 20053-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAVUZLEYSAYGE-NEBZKDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20053-66-1
Record name Dihydroagarofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biosynthesis of Isodihydroagarofuran

Isolation and Advanced Structural Elucidation from Biological Sources

Isodihydroagarofuran has been identified in several plant species, often as a component of their essential oils or extracts. Its presence has been confirmed in:

Aquilaria agallocha : Commonly known as agarwood, this tree produces a resinous heartwood from which valuable essential oils are extracted. This compound is among the many sesquiterpenoids identified from this source. semanticscholar.orgresearchgate.netbanglajol.infosemanticscholar.orgbdpsjournal.org Studies on the oil of infected A. agallocha have revealed the presence of this compound, distinguishing it from its isomer, dihydro-β-agarofuran. semanticscholar.orgbanglajol.infosemanticscholar.orgbdpsjournal.org

Phonus arborescens : This plant species is another documented source of this compound. nih.gov

Bursera graveolens : Known as "Palo Santo," this tree is recognized for its aromatic wood. worldplants.caresearchgate.netresearchgate.net The volatile oil of Bursera graveolens has been found to contain this compound. nih.govnist.gov

Bulnesia sarmientoi : This South American tree, also referred to as "Palo Santo," is a known source of this compound. nih.govwikipedia.orgscielo.org.mx

The isolation of this compound from these plant materials typically involves extraction followed by chromatographic techniques to separate the complex mixture of phytochemicals.

Beyond the plant kingdom, this compound has also been identified in microorganisms. Notably, it has been detected in the geosmin-producing cyanobacterium Calothrix PCC 7507. mpg.deresearchgate.netnih.gov The identification in Calothrix was achieved through GC-MS analysis and comparison with authentic standards. nih.govresearchgate.net This discovery was significant as it was one of the first reports of this sesquiterpene in cyanobacteria. mpg.deresearchgate.net The majority of the sesquiterpenes, including this compound, were found within the biomass of the cyanobacterium. mpg.deresearchgate.net

The precise three-dimensional structure of this compound, including its stereochemistry, has been a subject of synthetic and spectroscopic studies. The absolute configuration of naturally occurring sesquiterpenes is often determined through a combination of techniques, including detailed analysis of NMR spectra and chiroptical methods like circular dichroism. imperial.ac.ukic.ac.uk For many related agarofurans, their absolute stereochemistry has been confirmed through stereoselective total synthesis. researchgate.net The Cahn-Ingold-Prelog priority rules are fundamental in assigning the (R) or (S) configuration to each stereocenter, providing an unambiguous description of the molecule's spatial arrangement. imperial.ac.ukic.ac.uklibretexts.org While the presence of this compound has been confirmed in various natural sources, the determination of its absolute configuration in some instances, such as in the cyanobacterium Calothrix, was not initially performed. nih.gov However, synthetic efforts have been crucial in clarifying the stereostructures of dihydroagarofuran (B1235886) isomers. cdnsciencepub.comcdnsciencepub.com

Identification in Microorganisms (e.g., cyanobacterium Calothrix)

Biogenetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from simple precursors and involving key enzymatic transformations.

Hedycaryol (B1638063) is recognized as a key intermediate in the biosynthesis of a variety of sesquiterpenes, including those with an agarofuran skeleton. nih.govresearchgate.net The formation of the characteristic bicyclic structure of this compound is proposed to proceed through the cyclization of a germacrane-type precursor, with hedycaryol being a pivotal branching point in the pathway. researchgate.net The analysis of sesquiterpenes that arise biosynthetically from hedycaryol has been a subject of significant research. researchgate.netresearchgate.net

The fundamental building block for all sesquiterpenes, including this compound, is farnesyl diphosphate (B83284) (FDP) . mdpi.comresearchgate.net FDP is a 15-carbon isoprenoid compound formed from the condensation of three molecules of isopentenyl diphosphate (IPP) or from one molecule of dimethylallyl diphosphate (DMAPP) and two of IPP. proteopedia.orgnih.gov This reaction is catalyzed by the enzyme farnesyl diphosphate synthase. proteopedia.orguniprot.org FDP then serves as the substrate for various terpene cyclases, which catalyze the complex cyclization reactions that lead to the diverse array of sesquiterpene skeletons found in nature. researchgate.net In the context of this compound biosynthesis, a specific terpene cyclase would catalyze the conversion of FDP into the initial cyclic intermediate that ultimately leads to the formation of hedycaryol and subsequently this compound.

Relevant Terpene Synthases and Cyclization Reactions

The creation of the vast array of terpenoid structures, including this compound, is largely thanks to a class of enzymes known as terpene synthases (TPSs). nih.gov These enzymes are masters of complexity, catalyzing intricate cyclization and rearrangement cascades from simple, linear precursors. nih.gov The process is typically initiated by the ionization of the substrate, which can occur through the removal of a diphosphate group (Type I TPS) or by protonating a double bond or epoxide (Type II TPS). nih.gov This initial step generates a highly reactive carbocation, which then undergoes a series of cyclizations and rearrangements, guided by the enzyme's active site, to form the final terpene scaffold. beilstein-journals.org

While the specific terpene synthase responsible for the direct synthesis of the this compound skeleton has not been definitively isolated and characterized, the general mechanism is understood to follow this pattern. The biosynthesis would involve a sesquiterpene synthase that acts on farnesyl pyrophosphate (FPP), the universal C15 precursor for sesquiterpenes. This enzyme would orchestrate a specific series of cyclization events to form the characteristic tricyclic agarofuran core.

Enzyme Class Function Relevance to this compound
Terpene Synthases (TPSs)Catalyze the cyclization of acyclic prenyl diphosphates to form diverse terpene skeletons. nih.govbeilstein-journals.orgA specific sesquiterpene synthase is responsible for the cyclization of Farnesyl Pyrophosphate (FPP) to form the core structure of agarofurans.
Type I Terpene SynthasesInitiate cyclization by abstracting a diphosphate group from the substrate. nih.govLikely the class of enzyme involved in the initial cyclization of FPP in the biosynthesis of this compound.

Methylerythritol-Phosphate (MEP) Pathway Integration

The fundamental building blocks for this compound, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through the methylerythritol-phosphate (MEP) pathway. rsc.org This pathway, which takes place in the plastids of plant cells, is an alternative to the mevalonate (B85504) (MVA) pathway found in the cytoplasm of plants and in animals and fungi. rsc.orgnih.gov

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org This initial step is catalyzed by the enzyme DXP synthase (DXS). Following this, a series of six more enzymatic reactions convert DXP into a mixture of IPP and DMAPP. rsc.org These C5 units are the universal precursors for all terpenoids, including the C15 farnesyl pyrophosphate (FPP) from which this compound is derived. The MEP pathway is essential for the production of not only sesquiterpenoids but also monoterpenes (C10), diterpenes (C20), and other isoprenoids that play vital roles in plant growth, development, and defense. nih.govbiorxiv.org

Pathway Starting Materials Key Products Cellular Location (in plants)
Methylerythritol-Phosphate (MEP) PathwayPyruvate and D-glyceraldehyde 3-phosphate (GAP) nih.govIsopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) rsc.orgPlastids rsc.org

Genetic and Molecular Aspects of Biosynthesis

The production of this compound is not a random occurrence but is tightly controlled at the genetic level. The enzymes responsible for its biosynthesis are encoded by specific genes, often found clustered together in the plant's genome.

Gene Cluster Identification for Biosynthetic Enzymes

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located in close proximity on the chromosome, forming what is known as a biosynthetic gene cluster (BGC). rsc.org This arrangement allows for coordinated regulation of the entire pathway. The identification of BGCs is a key strategy in natural product discovery and for understanding how complex molecules like this compound are made. jmicrobiol.or.krfrontiersin.org

Bioinformatic tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BAGEL are instrumental in mining genome sequences to identify putative BGCs. actinobase.org These tools can recognize the characteristic genes for enzymes like terpene synthases and the modifying enzymes that tailor the initial terpene scaffold. While a specific BGC for this compound in Aquilaria species is still a subject of ongoing research, the identification of such a cluster would provide the complete genetic blueprint for its production. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) initiative provides a community standard for annotating and sharing data on BGCs, which will be crucial for future research in this area. secondarymetabolites.org

Heterologous Expression Systems for Biosynthesis

To confirm the function of genes within a BGC and to potentially produce this compound in a controlled environment, scientists utilize heterologous expression systems. nih.gov This involves taking the identified genes from the native plant and introducing them into a more easily manipulated host organism, such as bacteria (E. coli) or yeast (Saccharomyces cerevisiae). nih.govmdpi.com

The choice of host system is critical and depends on factors like the complexity of the protein to be expressed and the need for post-translational modifications. thermofisher.com For example, while E. coli is a robust and well-understood host, it may not be suitable for expressing complex plant enzymes that require specific folding or modifications. mdpi.com Yeast and insect cell systems can offer a more "eukaryotic-like" environment for protein production. nih.govthermofisher.com Successful heterologous expression of the this compound biosynthetic pathway would not only validate the function of the identified genes but could also open the door to sustainable, biotechnological production of this valuable compound.

Expression System Common Host Organisms Key Advantages Potential Challenges
BacterialEscherichia coliRapid growth, well-established genetic tools, high protein yields. nih.govMay not correctly fold complex eukaryotic proteins; lacks certain post-translational modifications. mdpi.com
YeastSaccharomyces cerevisiae, Pichia pastorisEukaryotic system, capable of post-translational modifications, can be grown to high densities. nih.govMay have different codon usage than the source organism.
Insect CellsBaculovirus-infected insect cells (e.g., Sf9, Hi5)High levels of protein expression with modifications similar to mammalian systems. thermofisher.comMore time-consuming and complex to cultivate than microbial systems. thermofisher.com

Chemical Synthesis and Stereocontrol Strategies

Total Synthesis Methodologies and Approaches

The construction of the isodihydroagarofuran skeleton has been approached from several different angles, each with its own set of advantages and challenges. These methodologies can be broadly understood through retrosynthetic analysis, which allows for the logical disconnection of the target molecule into simpler, more readily available starting materials.

A common retrosynthetic strategy for the this compound skeleton involves key disconnections of the tricyclic system. The tetrahydrofuran (B95107) ring is a logical point for disconnection, often envisioned as forming late in the synthesis through an intramolecular cyclization of a diol precursor. This simplifies the target to a functionalized decalin system.

Further disconnection of the decalin ring can be approached in several ways. A powerful strategy involves a Diels-Alder reaction to form the six-membered ring, establishing multiple stereocenters in a single step. researchgate.netacs.org Alternatively, ring-closing metathesis (RCM) has been effectively employed to construct the decalin ring system. researchgate.net Another key disconnection involves the bond between the quaternary carbon and the adjacent isopropyl-bearing carbon, which can be formed through conjugate addition reactions.

A representative retrosynthetic analysis might proceed as follows:

This compound is disconnected at the ether linkage of the tetrahydrofuran ring, revealing a precursor diol.

This diol is derived from a functionalized decalin system.

The decalin ring is disconnected via a retro-Diels-Alder reaction, yielding a diene and a dienophile, or via a retro-ring-closing metathesis, leading to a diene precursor.

These simpler fragments can then be traced back to readily available chiral or achiral starting materials. scripps.eduyoutube.comrsc.orgyoutube.com

Both convergent and divergent strategies have been applied to the synthesis of agarofurans, including this compound. scholarsresearchlibrary.comwikipedia.org

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.orgbeilstein-journals.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. A common intermediate possessing the core agarofuran skeleton can be divergently functionalized to produce this compound and other natural and non-natural analogues. For example, a key tricyclic core of the dihydro-β-agarofuran skeleton has been synthesized and then converted into diverse polyhydroxylated derivatives. researchgate.net

The precise control of stereochemistry is paramount in the synthesis of this compound. Several key stereoselective reactions have been instrumental in achieving this control.

Diels-Alder Reactions: This powerful cycloaddition has been utilized to construct the decalin core of agarofurans with excellent stereocontrol. researchgate.netacs.org The use of chiral dienophiles or chiral Lewis acid catalysts can induce high levels of asymmetry in the cycloadduct, thereby setting multiple stereocenters in a predictable manner. For example, a quinidine-catalyzed Diels-Alder reaction has been employed to install a key stereogenic center and two contiguous tetrasubstituted carbons in the A-ring of the dihydro-β-agarofuran skeleton. researchgate.net

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of the decalin ring system in agarofuran synthesis. This reaction, often catalyzed by ruthenium-based catalysts, can efficiently form large rings from acyclic diene precursors. researchgate.net The stereochemistry of the starting diene can be translated into the cyclic product, providing a reliable method for controlling the ring fusion stereochemistry.

Asymmetric Reactions: A variety of other asymmetric transformations have been employed to introduce chirality. These include rhodium-catalyzed asymmetric 1,4-additions to establish key stereocenters, and the use of chiral auxiliaries to direct the stereochemical outcome of reactions. researchgate.net The asymmetric synthesis of a decalin precursor has been achieved via a Lewis acid-catalyzed addition of furan (B31954) to an activated cyclohexenone directed by an adjacent chiral ketal moiety. researchgate.net

Convergent and Divergent Synthetic Routes

Stereospecific Synthesis and Chiral Pool Applications

To ensure the synthesis of a single enantiomer of this compound, chemists have relied on stereospecific reactions and the incorporation of chirality from the outset of the synthetic sequence.

The control of the numerous stereocenters in the agarofuran core is a significant challenge. This is often addressed through a combination of strategies:

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of a substituent on the decalin ring can influence the facial selectivity of reactions such as epoxidations or reductions.

Reagent Control: The use of chiral reagents or catalysts can impose a specific stereochemical outcome, regardless of the inherent preferences of the substrate. Asymmetric epoxidations and hydrogenations are common examples.

Intramolecular Reactions: Cyclization reactions, such as the formation of the tetrahydrofuran ring, can proceed with high stereoselectivity due to the conformational constraints of the cyclic transition state. The stereochemistry of the precursor diol directly dictates the stereochemistry of the newly formed ring junctions. A four-step stereospecific synthesis of this compound has been reported, highlighting the high degree of stereocontrol achievable.

A powerful strategy for enantioselective synthesis is the use of readily available chiral starting materials, a concept known as chiral pool synthesis . wiley.comenamine.netresearchgate.net By starting with a molecule that already possesses some of the required stereocenters, the synthetic route can be significantly shortened and the need for complex asymmetric reactions can be reduced.

In the synthesis of agarofurans, several natural products have been employed as chiral building blocks. A notable example is the use of (+)-dihydrocarvone , a derivative of the terpene carvone. researchgate.net The inherent chirality of (+)-dihydrocarvone is carried through the synthetic sequence, ultimately leading to the enantiomerically pure agarofuran target. The use of such chiral building blocks provides an efficient and practical entry into the enantioselective synthesis of complex natural products like this compound. purdue.edu

Data Tables

Table 1: Key Stereoselective Reactions in Agarofuran Synthesis

Reaction TypePurposeExample Catalyst/ReagentReference
Asymmetric Diels-AlderConstruction of decalin core with stereocontrolQuinidine-based catalysts researchgate.net
Ring-Closing MetathesisFormation of the decalin ring systemGrubbs' or Hoveyda-Grubbs catalysts researchgate.net
Asymmetric 1,4-AdditionIntroduction of key stereocentersRhodium complexes with chiral ligands researchgate.net
Asymmetric EpoxidationIntroduction of epoxide for further functionalizationSharpless asymmetric epoxidation reagents
Asymmetric HydrogenationStereoselective reduction of double bondsChiral phosphine-metal complexes

Table 2: Examples of Chiral Building Blocks in Agarofuran Synthesis

Chiral Building BlockNatural Source/DerivativeKey Stereocenters IntroducedReference
(+)-DihydrocarvoneTerpene (from carvone)Provides initial chirality for the decalin core researchgate.net
(-)-CarvoneTerpeneSource of chirality for the synthesis of the agarofuran skeleton researchgate.net
(R)-Glycerol acetonideGlycerol derivativeUsed in the synthesis of highly oxygenated agarofurans

Chemical Compounds Mentioned

Control of Multiple Stereocenters in the Agarofuran Core

Synthesis of this compound Analogues and Precursors

The generation of this compound analogues and precursors is a critical step in the exploration of this class of compounds. Total synthesis and semi-synthesis approaches have been employed to create a variety of structurally diverse molecules.

A significant achievement in this area is the total synthesis of four naturally occurring dihydro-β-agarofuran esters, which was accomplished through a highly stereocontrolled 14-step synthesis of their common precursor, (–)-isocelorbicol. x-mol.netresearchgate.netresearchgate.netoup.com This synthesis utilized key reactions such as a semipinacol rearrangement of an epoxy alcohol to create a quaternary carbon, a diastereoselective conjugate reduction of a spirocyclic butenolide to establish a methyl-bearing chiral center, and a ring-closing metathesis to construct the decalin ring system. x-mol.net The development of a scalable total synthesis of (–)-isocelorbicol has enabled the elaboration to naturally occurring ester derivatives like celafolins B-1, B-2, and B-3. researchgate.netresearchgate.netoup.com

Another approach involves the synthesis of the multiply oxygenated ABC-ring system of dihydro-β-agarofurans. researchgate.net This was achieved using two highly stereoselective reactions: a quinidine-catalyzed Diels-Alder reaction and a PhSeCl-mediated etherification. researchgate.net A stereospecific synthesis of this compound (dihydro-α-agarofuran) has also been achieved in four steps from a ketol precursor. researchgate.netresearchgate.net

The synthesis of highly oxygenated dihydro-β-agarofurans, such as (±)-euonyminol and (-)-4-Hydroxyzinowol, highlights the complexity of these targets. The synthesis of (±)-euonyminol, the sesquiterpenoid core of several cathedulins, was achieved through a route that permitted the stereoselective introduction of an isopropenyl substituent via a chelation-controlled, conjugate Grignard addition. researchgate.net The total synthesis of (-)-4-Hydroxyzinowol, a potent inhibitor of P-glycoprotein, was accomplished in 36 steps from 5-acetoxynaphthalen-1-ol, demonstrating the application of powerful chemo- and stereoselective reactions to construct its highly oxygenated and stereochemically dense structure. researchgate.netresearchgate.net

Precursor/AnalogueKey Synthetic StrategyStarting MaterialReference(s)
(–)-IsocelorbicolSemipinacol rearrangement, Diastereoselective conjugate reduction, Ring-closing metathesisEpoxy alcohol, Spirocyclic butenolide x-mol.netresearchgate.netresearchgate.netoup.com
Dihydro-α-agarofuranStereospecific synthesisKetol researchgate.netresearchgate.net
(±)-EuonyminolChelation-controlled conjugate Grignard additionNot specified researchgate.net
(-)-4-HydroxyzinowolChemo- and stereoselective reactions5-acetoxynaphthalen-1-ol researchgate.netresearchgate.net
Celafolins B-1, B-2, B-3Elaboration from (–)-isocelorbicol(–)-Isocelorbicol researchgate.netresearchgate.netoup.com

The structural diversification of the this compound core is essential for probing the structure-activity relationships of this class of compounds. Late-stage functionalization (LSF) has emerged as a powerful strategy to introduce a wide range of functional groups onto the complex molecular scaffold. x-mol.netchemrxiv.orgresearchgate.netrsc.org This approach allows for the rapid generation of analogues from a common intermediate, which is particularly valuable in medicinal chemistry. rsc.org

One example of functionalization is the semi-synthesis of bilocularin A carbamate (B1207046) derivatives. griffith.edu.au Starting with bilocularin A, a series of carbamate analogues were synthesized using various isocyanate reagents. This study demonstrated that substitution at the C-8 position with benzoyl carbamate improved the inhibition of leucine (B10760876) uptake in prostate cancer cells, highlighting the potential of this functionalization strategy to enhance biological activity. griffith.edu.au

The elaboration of (–)-isocelorbicol to naturally occurring ester derivatives such as celafolins B-1, B-2, and B-3 is another example of functionalization. researchgate.netresearchgate.netoup.com This process involves the selective esterification of the hydroxyl groups on the isocelorbicol core, demonstrating how different ester groups can be introduced to create a library of analogues. The choice of esterifying agent allows for the introduction of various functionalities, which can significantly impact the biological properties of the final compound.

Furthermore, the synthesis of highly substituted cis-decalins and triquinanes from cycloadducts provides a general approach to a variety of functionalized agarofuran-related structures. researchgate.net The introduction of substituents at various positions on the decalin ring system can be achieved with a high degree of stereocontrol, offering a versatile platform for generating structural diversity.

Functionalization StrategyTarget Position(s)Reagents/MethodsResulting AnaloguesReference(s)
Carbamate FormationC-8Isocyanate reagentsBilocularin A carbamate derivatives griffith.edu.au
EsterificationHydroxyl groupsVarious acylating agentsCelafolins B-1, B-2, B-3 researchgate.netresearchgate.netoup.com
Late-Stage FunctionalizationVarious C-H bondsModern C-H functionalization chemistriesDiverse analogues for SAR studies x-mol.netchemrxiv.orgresearchgate.netrsc.org
Grignard AdditionC-7Isopropenyl magnesium bromideIsopropenyl-substituted agarofurans researchgate.net

The synthesis of this compound and its analogues is fraught with challenges, primarily due to their complex, highly oxygenated, and stereochemically dense structures. purdue.edu The trans-decalin/tetrahydrofuranyl ring system and the numerous stereocenters present significant hurdles for synthetic chemists. purdue.edu

One of the major challenges is the stereocontrolled construction of the tricyclic core. The synthesis of the multiply oxygenated ABC-ring system of dihydro-β-agarofurans required the development of highly stereoselective reactions to control the formation of multiple stereocenters in a single step. researchgate.net The quinidine-catalyzed Diels-Alder reaction, for instance, was instrumental in setting the stereochemistry of the A-ring. researchgate.net

The installation of quaternary carbon centers is another significant challenge. In the synthesis of (–)-isocelorbicol, a semipinacol rearrangement of an epoxy alcohol was cleverly employed to construct a quaternary carbon with the desired stereochemistry. x-mol.net The control of stereochemistry at multiple contiguous centers is also a recurring theme. The synthesis of (-)-4-Hydroxyzinowol, with its nine consecutive stereogenic centers on the decalin skeleton, represents a pinnacle of achievement in this area, requiring the judicious application of a multitude of stereoselective reactions. researchgate.netresearchgate.net

Advancements in synthetic methodology have been crucial in overcoming these challenges. The development of new catalytic systems and stereoselective reactions has been a key driver of progress. oup.com For example, the use of a dearomative oxidation/cyclization method has enabled the rapid synthesis of the tricyclic ring system in just nine steps from a commercially available starting material. purdue.edu Other key advancements include the use of a MHAT (manganese-catalyzed hydrogen atom transfer) reduction of a β,β-disubstituted dienone and a hydroxyl-directed Simmons-Smith cyclopropanation. purdue.edu

The concept of late-stage functionalization represents a strategic advancement, allowing for the diversification of complex molecules at a late stage of the synthesis, thereby avoiding the need to develop a new synthetic route for each analogue. x-mol.netchemrxiv.orgresearchgate.netrsc.org This approach has been particularly beneficial in the context of drug discovery, where the rapid exploration of structure-activity relationships is paramount.

Synthetic ChallengeAdvancement/SolutionKey Reaction/MethodReference(s)
Stereocontrolled core synthesisDevelopment of stereoselective reactionsQuinidine-catalyzed Diels-Alder reaction researchgate.net
Quaternary carbon formationStrategic rearrangementSemipinacol rearrangement x-mol.net
Control of multiple stereocentersApplication of powerful stereoselective reactionsJudicious sequence of reactions researchgate.netresearchgate.net
Efficient construction of tricyclic systemNew dearomative oxidation/cyclization methodDearomative oxidation/cyclization purdue.edu
Structural diversificationLate-stage functionalizationC-H activation, Carbamate formation x-mol.netchemrxiv.orgresearchgate.netrsc.orggriffith.edu.au

Pharmacological and Biological Activities: Mechanistic Investigations

Cellular and Molecular Targets

The biological effects of isodihydroagarofuran are rooted in its interactions at the cellular and molecular level. researchgate.net Research into its broader chemical class suggests activities such as the reversal of multidrug resistance (MDR), cytotoxicity, and anti-HIV effects, which point toward specific intracellular targets. researchgate.net However, detailed mechanistic studies for this compound are still in the early stages.

Recent research has implicated sesquiterpenoids isolated from Aquilaria malaccensis, including this compound, in the modulation of key inflammatory signaling pathways. A 2024 study demonstrated that these compounds exhibit anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway. plantaedb.com The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation and immunity. genome.jpwikipedia.orgnih.gov Their inhibition represents a significant mechanism for controlling inflammatory processes. The findings from the study on Aquilaria malaccensis are summarized below.

Table 1: Reported Signaling Pathway Modulation by Sesquiterpenoids from Aquilaria malaccensis (including this compound)

Pathway Component Observed Effect Implied Biological Outcome Source
STAT1 Inhibition Reduction of inflammatory response plantaedb.com
AKT Inhibition Modulation of cell survival and inflammatory signals plantaedb.com
MAPK Inhibition Downregulation of cellular proliferation and inflammation plantaedb.com

This table is based on findings for a group of sesquiterpenoids isolated from Aquilaria malaccensis, which includes this compound.

The broader class of dihydroagarofuran (B1235886) sesquiterpenoids is known for anti-inflammatory and immunosuppressive effects, activities that are commonly associated with the modulation of signaling cascades like MAPK/ERK and JAK/STAT. researchgate.netmdpi.com

While the diverse bioactivities of the dihydroagarofuran sesquiterpenoid family, such as cytotoxicity and insecticidal effects, strongly suggest interactions with various enzymes and cellular receptors, specific molecular targets for this compound have not yet been definitively identified in the available scientific literature. nih.gov Drug-receptor interactions are fundamental to pharmacology, initiating signal transduction cascades that produce a measurable biological response. eurofinsdiscovery.com Similarly, enzyme inhibition is a key mechanism for regulating metabolic pathways. numberanalytics.com Future research is needed to elucidate the specific enzymes or receptors that this compound binds to and to characterize the affinity and kinetics of these interactions.

Currently, there is a lack of published research specifically investigating the direct effects of this compound on fundamental cellular processes such as cell membrane integrity, protein synthesis, and nucleic acid synthesis.

Cell Membrane Integrity: The cell membrane's integrity is crucial for cellular homeostasis, and its disruption is a mechanism of action for some antimicrobial and cytotoxic agents. nih.govmdpi.comresearchgate.net Assays that measure the leakage of intracellular components or the uptake of vital dyes are typically used to assess membrane integrity. researchgate.net

Protein Synthesis: The synthesis of new proteins is a vital process for cell function and proliferation, and its inhibition is a target for various antibiotics and therapeutic agents. wikipedia.orgfrontiersin.org Studies on protein synthesis inhibition often measure the incorporation of labeled amino acids or use reporter gene assays. elifesciences.orgnih.gov

Nucleic Acid Synthesis: Inhibition of DNA and RNA synthesis blocks cell replication and is a key mechanism for many antibacterial and anticancer drugs. pressbooks.pubnih.govresearchgate.net This is often evaluated by measuring the incorporation of radiolabeled nucleosides. nih.gov

Detailed studies are required to determine if this compound has any significant influence on these essential cellular functions.

Interaction with Specific Receptors and Enzymes

In Vivo Pre-clinical Models for Mechanistic Elucidation (Animal Studies)

In vivo studies are essential to understand how a compound behaves in a complex living system. inovotion.com Although specific in vivo preclinical studies focusing on the mechanistic elucidation of this compound are not extensively documented, we can infer potential models based on the activities of related dihydroagarofuran sesquiterpenoids.

Based on the reported activities of similar compounds, several animal models could be relevant for investigating the therapeutic potential of this compound.

Inflammatory Disease Models: Given that many natural products exhibit anti-inflammatory properties, models of acute and chronic inflammation would be appropriate. nih.govrsc.org

Carrageenan-Induced Paw Edema: A standard model for acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity. nih.gov

LPS-Induced Endotoxic Shock: This model investigates the systemic inflammatory response and the compound's ability to modulate pro-inflammatory cytokine production. nih.gov

Cancer Models: Dihydro-β-agarofuran sesquiterpenes have shown anti-tumor promoting activity, suggesting the utility of cancer models. nih.gov

Two-Stage Mouse Skin Carcinogenesis Model: This model is used to evaluate the potential of a compound to inhibit tumor promotion. nih.govnih.gov

Xenograft Models: Human tumor cells are implanted in immunocompromised mice to assess the anti-tumor efficacy of a compound on a specific cancer type. inovotion.comreactionbiology.com

Neurological Disease Models: While initial docking studies were not promising for certain receptors, the structural similarity to other neurologically active terpenes warrants investigation in relevant models. mdpi.com

Once a relevant disease model is established, the next step is to investigate how this compound affects the whole system and modulates specific biological pathways. This involves collecting various biological samples (blood, tissues) at different time points after administration to analyze for changes in biomarkers and cellular processes. For instance, in an inflammation model, researchers would look for changes in the levels of inflammatory mediators in the blood and affected tissues. mdpi.com

Pharmacodynamic (PD) markers are crucial for demonstrating that a drug is engaging its target and having a biological effect. fda.govhayesbiomarkerconsulting.comcenterforbiosimilars.com The selection of PD markers depends on the hypothesized mechanism of action.

Potential Pharmacodynamic Markers for this compound Studies:

Potential Therapeutic AreaPotential PD MarkersMethod of Analysis
Inflammation Pro-inflammatory cytokines (e.g., TNF-α, IL-6), Prostaglandin E2 (PGE2), Cyclooxygenase-2 (COX-2) expression. nih.govnih.govELISA, qRT-PCR, Immunohistochemistry. nih.gov
Cancer Markers of apoptosis (e.g., Caspase-3), cell proliferation (e.g., Ki-67), and specific signaling pathway proteins (e.g., p-Akt, p-ERK).Western Blot, Immunohistochemistry, Flow Cytometry.
Neurological Disorders Neurotransmitter levels, expression of neurotrophic factors (e.g., BDNF), markers of neuroinflammation. nih.govHPLC, ELISA, Western Blot. nih.gov

These analyses would provide a deeper understanding of the in vivo mechanisms of this compound and help to correlate its pharmacokinetic profile with its pharmacological effects. criver.com

Investigation of Systemic Effects and Pathway Modulation

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. alteritytherapeutics.com For this compound, SAR studies involve synthesizing a series of analogues with modified chemical structures and evaluating their biological activities to identify key structural features responsible for their effects. nih.govresearchgate.net

The rational design of this compound analogues has been guided by the structures of naturally occurring, biologically active dihydroagarofuran sesquiterpenoids. nih.govacs.orgrsc.org These natural products often feature a variety of ester groups at different positions on the agarofuran core, which significantly influence their activity. nih.govresearchgate.net

Synthetic efforts have focused on modifying the core structure of dihydroagarofuran to explore the impact of different functional groups on biological activity. acs.orgmdpi.comrsc.org For example, studies on related β-dihydroagarofuran derivatives have shown that the type and position of ester and ether groups are critical for their insecticidal activity. nih.gov

Examples of Synthetic Modifications and SAR Findings for Dihydroagarofuran Analogues:

Modification SiteType of ModificationImpact on Biological ActivityReference
C1 PositionIntroduction of various ester groups.The type of substituent at C-1 was found to modulate anti-tumor promoting activity. nih.gov
C1 and C6 PositionsSynthesis of ether analogues.Derivatives with two or three carbon atoms in the ether chain at C1 showed promising insecticidal activity. nih.gov
C4 and C10 PositionsIntroduction of methyl groups.Significantly improved insecticidal activity. acs.org
Dihydroagarofuran SkeletonEsterification at various positions.The level of esterification and the presence of aromatic ester moieties are important for P-glycoprotein inhibition. researchgate.net

These findings highlight that even small modifications to the this compound scaffold can lead to significant changes in biological activity, providing a roadmap for the design of more potent and selective analogues. nih.govnih.govresearchgate.netacs.org The synthesis of these derivatives often involves multi-step chemical processes starting from a core agarofuran structure or a precursor. acs.org

Correlation Between Structural Motifs and Biological Mechanisms

The biological activities of dihydro-β-agarofuran sesquiterpenoids, including this compound and its derivatives, are intrinsically linked to their complex three-dimensional structure. This structure is characterized by a rigid tricyclic framework, which consists of a trans-fused decalin (A/B rings) and a tetrahydrofuran (B95107) (C ring) system. The type, number, and stereochemical orientation of oxygen-containing substituents on this core skeleton are critical in defining the specific interactions with biological targets and, consequently, the mechanistic basis of their pharmacological effects.

One of the most studied activities of this class of compounds is the reversal of multidrug resistance (MDR) in cancer cells. researchgate.net The primary mechanism for this activity is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant tumors and actively removes chemotherapeutic agents from the cell. nih.gov Dihydro-β-agarofuran sesquiterpenes have been shown to act as competitive substrates or modulators of P-gp. researchgate.netnih.gov By binding to the transporter, they competitively inhibit the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their efficacy. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided significant insights into the specific structural motifs required for potent P-gp inhibition. The degree and pattern of esterification on the dihydro-β-agarofuran core are paramount. Research has shown that derivatives with ester groups (such as acetate, benzoate, or nicotinate) at positions C-1, C-2, C-3, and C-6 are generally more potent P-gp inhibitors than their counterparts with hydroxyl groups at these positions. researchgate.net The substituents on the A-ring of the decalin system appear to contribute more significantly to the activity than those on the B-ring. researchgate.net Furthermore, the presence of an ester group at the C-8 position and an α-orientation of substituents at the C-9 position have been found to be beneficial for activity and selectivity, respectively. researchgate.net

In the context of insecticidal and antifeedant activities, different structural requirements have been noted. acs.orgmdpi.com Semisynthetic studies on derivatives have shown that the nature and position of substituents at C-2 and C-8 play a crucial role in their antifeedant effects against pests like Mythimna separata. mdpi.com For instance, specific acylated and reduced derivatives at these positions can enhance the antifeedant properties compared to the parent compound. mdpi.com Moreover, the synthesis of novel β-dihydroagarofuran ketal derivatives has yielded compounds with potent insecticidal activity, suggesting that modifications involving the core carbonyl groups can lead to new mechanisms of action for insecticide development. acs.orgnih.gov

Table 1: Correlation of Structural Motifs in Dihydro-β-agarofuran Derivatives with Biological Mechanisms

Compound Class/DerivativeStructural MotifBiological ActivityMechanistic InsightCitations
Polyol Esters of Dihydro-β-agarofuranEster groups at C-1, C-2, C-3, C-6MDR ReversalMore potent P-gp inhibition compared to hydroxylated analogs. researchgate.net researchgate.net
Dihydro-β-agarofuran SesquiterpenesSubstituents on A-ringMDR ReversalContribute more to P-gp inhibitory activity than B-ring substituents. researchgate.net researchgate.net
Dihydro-β-agarofuran SesquiterpenesEster group at C-8MDR ReversalBeneficial for P-gp inhibitory activity. researchgate.net researchgate.net
Dihydro-β-agarofuran Sesquiterpenesα-oriented substituent at C-9MDR ReversalImproves selectivity for P-gp.
Acyl/Hydroxyl DerivativesSubstituents at C-2 and C-8Insect AntifeedantPosition and nature of hydroxyl/acetoxyl groups modulate antifeedant effects. mdpi.com mdpi.com
β-Dihydroagarofuran Ketal DerivativesKetal modificationInsecticidalCan produce highly effective botanical insecticides with novel mechanisms. acs.orgnih.gov acs.orgnih.gov

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable tools for elucidating the complex SAR of this compound and its analogs. These approaches provide quantitative models that correlate molecular structures with biological activities, guiding the rational design of more potent and selective compounds. nih.gov

For the MDR reversal activity, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to large series of dihydro-β-agarofuran sesquiterpenes. researchgate.net These models have mapped the steric, electrostatic, and hydrogen-bonding fields of the molecules to their P-gp inhibitory activity. The results consistently highlight the regions around substituents at C-2, C-3, and C-8 as being critical for determining the potency of P-gp inhibition. researchgate.net The models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. thieme-connect.comnih.gov

Molecular docking simulations have provided further mechanistic insights by visualizing the interactions between dihydro-β-agarofuran derivatives and the P-gp transporter at an atomic level. nih.gov These studies have confirmed that the sesquiterpene core binds within the large drug-binding pocket of P-gp. nih.gov Docking results for potent inhibitors have identified specific amino acid residues, such as PHE 332, PHE 979, and GLN 986, as key interaction points within the binding site. nih.gov The simulations validate the experimental SAR data, explaining, for example, why acyl groups at C-2 and C-6 enhance binding through hydrogen bond interactions with the transporter.

While specific QSAR models for the insecticidal activity of this compound derivatives are less commonly reported, broader QSAR studies on sesquiterpenes for various biological activities have established relevant principles. nih.govjocpr.comresearchgate.net These studies have successfully modeled activities like antitrypanosomal, sedative, and anti-inflammatory effects by using molecular descriptors such as molar refractivity, the number of hydrogen bond acceptors, and descriptors related to molecular shape and hydrophobicity. thieme-connect.comnih.gov Such computational frameworks demonstrate the potential for developing predictive models for the insecticidal properties of the this compound class, which could accelerate the discovery of new botanical insecticides. thieme-connect.com

Table 2: Application of Computational Approaches in the Study of Dihydro-β-agarofurans

Computational MethodTarget Activity / ProteinKey FindingsCitations
3D-QSAR / CoMSIAP-gp Inhibition (MDR Reversal)Mapped steric, electrostatic, and H-bond donor/acceptor requirements for binding. Identified C-2, C-3, and C-8 substituent regions as critical for activity. researchgate.net
Molecular DockingP-gp TransporterValidated interactions within P-gp's transmembrane domains. Identified key binding residues (e.g., PHE 332, PHE 979, GLN 986). Showed C-2/C-6 substituents disrupt drug efflux. nih.gov
QSARSedative Activity (General Sesquiterpenes)Molar refractivity and the number of hydrogen bond acceptors were statistically important predictors of activity. thieme-connect.comnih.gov
QSARAntitrypanosomal Activity (Sesquiterpene Lactones)Activity depends on the presence and position of reactive enone groups, hydrophilicity, and molecular shape. nih.gov

Advanced Analytical Methodologies for Isodihydroagarofuran Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of isodihydroagarofuran, enabling its separation from a multitude of other structurally similar compounds present in natural extracts. The choice of technique is primarily dictated by the volatility of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of sesquiterpenoids from plant extracts. While this compound itself lacks a strong chromophore for UV detection, HPLC can be effectively utilized, particularly in preparative-scale separations to isolate the compound for subsequent spectroscopic analysis. For analytical purposes, advanced detection methods are employed. A Photodiode Array (PDA) detector can provide spectral information across a range of wavelengths, which aids in distinguishing compounds. An Evaporative Light Scattering Detector (ELSD) is particularly useful for non-UV-absorbing compounds like this compound, as it detects any analyte that is less volatile than the mobile phase. The method's utility extends to the multi-component quantitative analysis of extracts where this compound may be one of many constituents. mdpi.com

Table 1: Illustrative HPLC Parameters for Sesquiterpenoid Separation

Parameter Typical Value/Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection PDA (200-400 nm), ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C)

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Given the volatile nature of sesquiterpenes, Gas Chromatography (GC) is a highly suitable and widely used method for the analysis of this compound. researchgate.net The technique separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. Samples containing this compound, such as essential oils from Aquilaria species, are vaporized and passed through a capillary column. banglajol.infosemanticscholar.org The NIST WebBook database lists retention indices for α-dihydroagarofuran (an isomer of this compound) on polar columns, which are critical for its identification in complex mixtures. nist.gov For instance, a retention index of 1798 has been recorded on an Innowax FSC capillary column. nist.gov Headspace GC (HS-GC) is a variation used to analyze volatile organic compounds (VOCs) by heating the sample in a sealed vial and injecting the gas above the sample, which is ideal for detecting trace volatiles in various matrices. filab.fr

Table 2: Typical GC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, Innowax)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Temperature ramp, e.g., 60°C held for 2 min, then ramp to 240°C at 4°C/min

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixtures

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are considered the "gold standard" for the definitive identification of compounds in complex mixtures. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed technique for analyzing this compound in essential oils and other volatile extracts. mdpi.combanglajol.infomdpi.com GC-MS combines the high-resolution separation of GC with the sensitive and specific detection of MS. innovatechlabs.com As components elute from the GC column, they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint. wikipedia.orginnovatechlabs.com This allows for the positive identification of this compound, even in trace amounts, by comparing its retention time and mass spectrum with those of known standards or library data. banglajol.infosemanticscholar.org GC-MS analysis has been used to identify this compound in the essential oil of Aquilaria agallocha and the wood oil of Xanthocyparis vietnamensis. banglajol.infomdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity, making it ideal for analyzing complex samples or non-volatile derivatives. creative-proteomics.comeag.com In an LC-MS/MS system, the HPLC separates the sample components, which are then ionized and introduced into a tandem mass spectrometer. measurlabs.com The first mass spectrometer selects a specific parent ion (based on the mass-to-charge ratio of the target compound), which is then fragmented in a collision cell. The second mass spectrometer analyzes these fragments. eag.commeasurlabs.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for precise quantification of target analytes, even at very low concentrations, with minimal interference from the sample matrix. nih.gov

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous structural and stereochemical elucidation of this compound. nih.gov While MS can confirm the molecular formula, NMR reveals the precise arrangement of atoms within the molecule. Both ¹H-NMR and ¹³C-NMR are used. mdpi.comnih.gov The stereochemistry of this compound can be definitively confirmed by comparing its ¹³C-NMR chemical shifts with those of its other known dihydroagarofuran (B1235886) isomers. mdpi.com For example, the ¹³C-NMR chemical shifts of C2 and C4 in this compound are significantly different from those in trans-dihydroagarofuran and 4-epi-cis-dihydroagarofuran, but are very close to those of cis-dihydroagarofuran, allowing for clear differentiation. mdpi.com This comparative analysis is essential for correctly identifying the specific isomer. mdpi.com

Table 3: Comparative ¹³C-NMR Chemical Shifts (ppm) for Dihydroagarofuran Isomers

Carbon Atom This compound cis-Dihydroagarofuran trans-Dihydroagarofuran 4-epi-cis-Dihydroagarofuran
C2 21.4/21.6 21.4/21.6 17.0/17.7 17.0/17.7
C4 32.2/32.6 32.2/32.6 40.5/43.1 40.5/43.1

Data sourced from studies comparing dihydroagarofuran isomers. mdpi.com

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with GC, is fundamental for identifying this compound. banglajol.infonih.gov The technique provides two key pieces of information: the accurate mass of the molecule and its fragmentation pattern. High-resolution mass spectrometry can determine the elemental composition of the parent ion, confirming the molecular formula C₁₅H₂₆O. nih.gov The computed exact mass for this compound is 222.198365449 Da. nih.gov

When subjected to ionization in the mass spectrometer (typically Electron Impact ionization in GC-MS), the this compound molecule fragments in a predictable way. This fragmentation pattern is unique to its structure and serves as a fingerprint for identification. The resulting mass spectrum, which plots the relative abundance of these fragments against their mass-to-charge ratio, can be compared against spectral libraries for confirmation. banglajol.infosemanticscholar.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
α-dihydroagarofuran
cis-dihydroagarofuran
trans-dihydroagarofuran
4-epi-cis-dihydroagarofuran

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by an optically active molecule. mgcub.ac.in The resulting CD spectrum provides information about the molecule's three-dimensional structure. gaussian.com

The process of assigning the absolute configuration of this compound using CD spectroscopy typically involves several key steps:

Recording the CD Spectrum : The initial step is to record the experimental CD spectrum of the this compound sample. mtoz-biolabs.com This provides a unique spectral fingerprint based on its stereochemistry.

Computational Modeling : Concurrently, theoretical CD spectra for the possible enantiomers of this compound are calculated using quantum chemical methods, such as Density Functional Theory (DFT). spectroscopyasia.com This involves generating the likely conformations of the molecule and calculating their corresponding CD spectra.

Spectral Comparison : The experimental CD spectrum is then compared with the computationally predicted spectra for the different enantiomers. americanlaboratory.com

Absolute Configuration Assignment : A confident assignment of the absolute configuration is made when there is a good agreement in the sign and relative intensity of the major CD bands between the experimental and one of the calculated spectra. americanlaboratory.com If the experimental spectrum of a sample matches the calculated spectrum for the (R)-configuration, for instance, then the sample is assigned that absolute configuration. mtoz-biolabs.com

Vibrational Circular Dichroism (VCD), a related technique that measures CD in the infrared region, offers an alternative and often complementary approach. spectroscopyasia.comjascoinc.com VCD is particularly advantageous as it can be applied to molecules without a UV chromophore and provides a wealth of spectral features. spectroscopyasia.com The absolute configuration is determined by comparing the measured VCD spectrum with the one predicted by molecular orbital calculations. jascoinc.com

It is important to note that factors such as solvent, temperature, and concentration can influence the CD spectrum, and therefore, these conditions must be carefully controlled and considered during analysis. mtoz-biolabs.com

Chemometric Approaches in this compound Analysis

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometrics is invaluable for analyzing complex datasets generated from various analytical instruments.

Natural extracts containing this compound are often complex mixtures of numerous compounds. Multivariate data analysis (MVDA) techniques are essential for profiling these intricate samples, allowing for the simultaneous analysis of multiple variables to identify patterns and relationships. careerfoundry.comarcadis.com

Key MVDA techniques applicable to this compound research include:

Principal Component Analysis (PCA) : PCA is a dimensionality reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. arcadis.com In the analysis of extracts containing this compound, PCA can be used to visualize the relationships between different samples and identify the compounds that contribute most to the observed variance. mdpi.com This can help in classifying samples based on their chemical profiles.

Partial Least Squares-Discriminant Analysis (PLS-DA) : PLS-DA is a supervised classification method used to model the relationship between a set of predictor variables (e.g., spectral data) and a categorical response variable (e.g., sample origin or bioactivity). For instance, PLS-DA could be used to build a model that discriminates between different plant extracts based on their this compound content and the presence of other related compounds. redalyc.org The validity of a PLS-DA model is often assessed through permutation tests. researchgate.netmdpi.com

Cluster Analysis : This technique groups samples based on the similarity of their chemical profiles. In the context of this compound, cluster analysis could be used to group different batches of a natural product extract, ensuring consistency and quality. mdpi.com

The application of these MVDA methods allows researchers to gain a deeper understanding of the complex chemical composition of samples containing this compound and to identify key markers for quality control or bioactivity assessment. nih.gov

Determining the concentration of this compound in biological matrices such as blood, plasma, or urine is crucial for pharmacokinetic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and accuracy. nih.govmdpi.comresearchgate.net

The development of a robust LC-MS/MS method for quantifying this compound in a biological matrix involves several critical steps:

Sample Preparation : This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. researchgate.netnih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). mdpi.comjapsonline.com For instance, a method might involve protein precipitation with acetonitrile followed by centrifugation to obtain a clean supernatant for injection. mdpi.com

Chromatographic Separation : An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase are selected to achieve good separation of this compound from other matrix components. nih.gov A C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid is a common choice. nih.gov

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection. nih.gov This involves selecting specific precursor-to-product ion transitions for this compound and an internal standard (IS) to ensure high selectivity and accurate quantification. japsonline.com

Method Validation : The developed method must be rigorously validated according to international guidelines to ensure its reliability. nih.gov Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. japsonline.com

The table below summarizes typical parameters for a validated LC-MS/MS method for the quantification of a small molecule in a biological matrix, which would be analogous to a method for this compound.

ParameterTypical Value/Range
Linearity (Correlation Coefficient, r) > 0.99
Lower Limit of Quantification (LLOQ) ng/mL range
Intra-day and Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 80%
This table presents illustrative data based on typical LC-MS/MS method validation results for small molecules in biological matrices. japsonline.commdpi.com

For endogenous compounds, where the analyte is naturally present in the matrix, calibration strategies may involve the use of a surrogate matrix or the standard addition method. cstti.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency. cstti.com

Ethnobotanical Significance and Research Linkages

Historical and Traditional Uses of Isodihydroagarofuran-Containing Plants

Plants belonging to the Celastraceae family, such as those from the Maytenus and Gymnosporia genera, are known sources of this compound and its derivatives. researchgate.netresearchgate.netwikipedia.org These plants have a long and documented history of use in traditional medicine across Africa, South America, and Asia. researchgate.netresearchgate.netethnobotanyjournal.org

The ethnobotanical record reveals a wide array of medicinal applications for plants known to contain agarofurans. Different parts of these plants, including the leaves, roots, bark, and stems, are utilized to prepare remedies for numerous ailments. ethnobotanyjournal.orgmdpi.com

For instance, Maytenus senegalensis, a shrub found in tropical Africa, is a cornerstone of traditional medicine in many countries. mdpi.com Its roots and leaves are used to treat respiratory conditions like pneumonia and tuberculosis in Zimbabwe and Zambia. mdpi.com In Senegal and Kenya, the roots are a traditional remedy for malaria, while other parts of the plant are used for fever, diarrhea, rheumatism, chest pain, and eye infections. mdpi.com Similarly, Maytenus ilicifolia, known as "espinheira-santa" in Brazil, is widely used in traditional medicine to treat gastric ulcers, gastritis, and other gastrointestinal issues. researchgate.netcabidigitallibrary.orgresearchgate.nettaylorandfrancis.com Its anti-inflammatory and analgesic properties are also recognized in folk medicine. taylorandfrancis.com

In the Arabian Peninsula, species like Gymnosporia dhofarensis have been part of the traditional landscape, although specific medicinal uses are less differentiated from the closely related G. senegalensis by local expertise. wikipedia.org Generally, Maytenus and Gymnosporia species in the region are used in tisanes for stomach pain. wikipedia.org The Celastraceae family at large is noted in traditional practices for treating a variety of conditions, including inflammation, microbial infections, cancer, and gastrointestinal disorders. researchgate.netnih.gov

Table 1: Documented Traditional Medicinal Uses of Selected this compound-Containing Plants

Plant SpeciesCommon Name(s)Geographic RegionTraditional Medicinal UsesPlant Part(s) Used
Maytenus senegalensisConfetti Tree, Spike ThornTropical AfricaMalaria, tuberculosis, pneumonia, rheumatism, diarrhea, fever, chest pain, eye infections, wounds. researchgate.netmdpi.comnih.govRoots, leaves, bark. mdpi.com
Maytenus ilicifoliaEspinheira SantaSouth America (Brazil)Gastric ulcers, gastritis, gastrointestinal disorders, inflammation, pain relief, skin cancer (as a poultice). researchgate.netcabidigitallibrary.orgtaylorandfrancis.comLeaves. cabidigitallibrary.orgresearchgate.net
Gymnosporia dhofarensisDhofar SpikethornArabian Peninsula (Oman, Yemen)General stomach ailments (often used interchangeably with G. senegalensis). wikipedia.orgLeaves, roots. wikipedia.org
Maytenus laevisChuchuhuasiSouth AmericaRheumatism, cancer, sexual enhancer. researchgate.netethnobotanyjournal.orgBark, stem. ethnobotanyjournal.org

The use of these medicinal plants is deeply embedded in the cultural and historical fabric of the communities that use them. nih.gov In many parts of the world, particularly in rural and indigenous communities in Africa and South America, traditional medicine is the primary form of healthcare, with knowledge passed down orally through generations of healers. researchgate.netgaiaherbs.comacademicjournals.org This traditional knowledge is not merely a list of remedies but a holistic system that encompasses cultural beliefs, rituals, and a deep understanding of the local flora. nih.govgaiaherbs.com

For example, African traditional medicine is one of the oldest and most diverse systems, with healing practices varying significantly across the continent. researchgate.net The use of plants like Maytenus senegalensis is part of this rich heritage, where traditional healers possess detailed knowledge of the plant's properties, preparation methods, and applications. mdpi.comilo.org Similarly, in South America, the use of "espinheira-santa" (Maytenus ilicifolia) is a widespread practice, particularly in Brazil, where it is officially recognized in the Brazilian Pharmacopeia. taylorandfrancis.comnih.gov This reflects an integration of traditional knowledge into national healthcare frameworks. The knowledge systems are dynamic, adapting over time while maintaining their core principles and cultural significance. nih.gov

Documented Traditional Medicinal Applications

Ethnobotanical Knowledge as a Source for Natural Product Discovery and Bioactive Screening

The accumulated wisdom of traditional medicine serves as an invaluable guide for modern scientific research. researchgate.net Ethnobotany, the study of the relationship between people and plants, provides a targeted approach to drug discovery by focusing on plants with a history of medicinal use. researchgate.netcapes.gov.br

Ethnobotanical knowledge acts as a crucial bridge between age-old healing practices and contemporary pharmacological investigation. nih.gov The process often begins with ethnobotanical surveys to document the traditional uses of plants within a specific culture. academicjournals.orgresearchgate.net This information allows researchers to select plants with a high probability of containing biologically active compounds. researchgate.netresearchgate.net

Once a plant is selected based on its ethnobotanical profile, it is collected, identified, and subjected to chemical extraction. researchgate.net The resulting extracts are then put through a series of biological assays or screens to test for specific activities, such as anti-inflammatory, antimicrobial, or cytotoxic effects. mdpi.comcore.ac.uk This approach, known as ethnopharmacology, has proven to be a highly effective strategy for discovering new drugs. nih.govresearchgate.net It validates the traditional use of many medicinal plants and often leads to the isolation of the specific compounds responsible for their therapeutic effects, such as sesquiterpenoids like this compound. researchgate.netresearchgate.net

The Celastraceae family provides compelling case studies of how ethnobotanical leads can drive scientific discovery. The widespread traditional use of Maytenus species for treating inflammatory ailments, pain, and gastric ulcers has spurred significant research interest. taylorandfrancis.comscielo.br

A prominent example is the research into Maytenus ilicifolia. Its traditional use in Brazil for stomach problems prompted numerous scientific studies. cabidigitallibrary.orgresearchgate.net This research confirmed the anti-ulcerogenic properties of the plant's leaf extracts and led to investigations to isolate the active constituents. cabidigitallibrary.org While flavonoids and tannins were identified as major contributors, these ethnobotanically-guided studies also paved the way for the phytochemical exploration of other compounds in the plant, including triterpenes and dihydro-β-agarofurans. researchgate.netresearchgate.net

Similarly, the extensive use of Maytenus senegalensis across Africa for treating a multitude of diseases, including malaria and tuberculosis, has made it a target for phytochemical analysis. researchgate.netmdpi.com Research has confirmed the anti-inflammatory, antiparasitic, and antimycobacterial activities of its extracts, validating its traditional applications. mdpi.com These investigations have led to the identification of over a hundred biomolecules from the plant, with ongoing research into their specific pharmacological actions. mdpi.com The discovery of dihydro-β-agarofuran sesquiterpenes in Maytenus species is a direct outcome of this line of research, which was initially inspired by centuries of traditional use. researchgate.netresearchgate.net

Table 2: Ethnobotanically Guided Research on Selected this compound-Containing Plant Genera

Plant GenusTraditional Use LeadScientific InvestigationBioactive Compounds Investigated/Isolated
MaytenusTreatment of gastric ulcers, inflammation, pain, malaria, respiratory diseases. mdpi.comtaylorandfrancis.comscielo.brPharmacological screening of extracts for anti-ulcerogenic, anti-inflammatory, antiplasmodial, and cytotoxic activities. mdpi.comcabidigitallibrary.orgscielo.brDihydro-β-agarofurans, Triterpenoids (e.g., Friedelin), Flavonoids (e.g., Catechin, Epicatechin), Sesquiterpene pyridine (B92270) alkaloids. researchgate.netresearchgate.netresearchgate.net
CelastrusTreatment of cognitive dysfunction, rheumatism, inflammation, cancer. researchgate.netIn vitro and in vivo studies on extracts for antitumor, cytotoxic, anti-inflammatory, and neuroprotective effects. researchgate.netβ-dihydroagarofuranoids, Diterpenoids, Triterpenoids, Alkaloids. researchgate.net

Future Research Directions and Conceptual Therapeutic Potential

Emerging Avenues in Isodihydroagarofuran Synthesis and Derivatization

While stereospecific syntheses of this compound have been achieved, often in just a few steps from precursors like ketols, the development of more efficient and scalable synthetic routes remains a key area of interest. researchgate.netresearchgate.net Future research is likely to focus on novel synthetic strategies that allow for greater control over stereochemistry and the introduction of diverse functional groups. researchgate.net

A significant emerging avenue is the creation of this compound derivatives. The synthesis of analogs with modified functional groups is a primary strategy to enhance biological activity. arkat-usa.orgrsc.org For instance, the synthesis of 12-hydroxy-isodihydroagarofuran highlights the potential to introduce hydroxyl groups, which can alter the compound's polarity and interaction with biological targets. mdpi.com The development of new derivatization techniques, potentially aided by computational modeling and microwave-assisted synthesis, could rapidly expand the chemical space around the this compound core. arkat-usa.orgmdpi.com This would enable the systematic exploration of structure-activity relationships (SAR), a crucial step in optimizing the therapeutic potential of this scaffold. rsc.org

Advanced Mechanistic Investigations and Target Validation

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental to their future development. Current knowledge suggests that these compounds can modulate various molecular targets and pathways. However, detailed mechanistic studies are required to identify and validate these targets.

Future investigations will likely employ a range of advanced techniques. These may include:

Affinity-based proteomics: To identify the direct binding partners of this compound within the cell.

Genetic and pharmacological approaches: To validate the role of identified targets in the observed biological effects.

Structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy): To elucidate the atomic-level interactions between this compound derivatives and their protein targets.

Such studies are essential for confirming the compound's mechanism of action and for providing a rational basis for the design of more potent and selective analogs.

Exploration of Polypharmacology and Multi-target Modulation

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is increasingly recognized as a valuable strategy for treating complex diseases. nih.gov The this compound scaffold, with its potential to be extensively derivatized, is well-suited for the development of multi-target modulators. nih.gov

Future research in this area could involve screening this compound and its analogs against panels of disease-relevant targets. This could reveal unexpected polypharmacological profiles, where a compound simultaneously modulates multiple pathways involved in a disease process. For example, a derivative might exhibit both anti-inflammatory and neuroprotective activities by interacting with distinct targets in different signaling cascades. The systematic exploration of these multi-target effects could lead to the development of novel therapeutics with enhanced efficacy for complex multifactorial conditions. nih.gov

Potential as a Tool Compound for Chemical Biology Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tool compounds for chemical biology research. ebi.ac.ukjanelia.org Chemical probes are essential for dissecting complex biological processes, and the unique structure of this compound makes it an attractive starting point for the design of such tools. chemicalprobes.org

Future efforts may focus on developing this compound-based probes by incorporating reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of target proteins and complexes. nih.gov These probes could be used to:

Map the subcellular localization of its biological targets.

Identify protein-protein interactions that are modulated by the compound.

Elucidate the dynamics of signaling pathways in living cells. nih.gov

The development of a toolbox of this compound-based chemical probes would significantly contribute to our understanding of the fundamental biological processes it influences. ebi.ac.uk

Conceptual Frameworks for Pre-clinical Development and Analog Optimization (excluding specific clinical applications or trials)

The journey from a promising compound to a potential therapeutic agent requires a robust pre-clinical development framework. nuvisan.comnih.gov For this compound, this involves the systematic optimization of its scaffold to improve its drug-like properties. nih.govinnovareacademics.inmdpi.com

A key aspect of this framework is the iterative process of analog design, synthesis, and biological evaluation. nih.govnih.gov This process is guided by the structure-activity relationship (SAR) data generated from the testing of diverse derivatives. rsc.org Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the activity of new analogs and prioritize them for synthesis.

The optimization process would focus on key parameters such as:

Potency: Increasing the affinity of the compound for its intended biological target(s).

Selectivity: Minimizing off-target effects by designing analogs that preferentially bind to the desired target(s).

Pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

The table below outlines a conceptual approach to the pre-clinical optimization of the this compound scaffold.

Table 1: Conceptual Framework for this compound Analog Optimization

Optimization Goal Strategy Example Modification Evaluation Method
Enhance Target Affinity Introduce functional groups that can form additional interactions with the target protein. Addition of hydroxyl or amino groups. In vitro binding assays.
Improve Selectivity Modify substituents to exploit differences in the binding pockets of target and off-target proteins. Varying the size and shape of ester groups on the scaffold. Profiling against a panel of related proteins.
Increase Metabolic Stability Block sites of metabolism by introducing metabolically stable groups. Introduction of fluorine atoms. In vitro metabolism studies with liver microsomes.

| Modulate Solubility | Introduce polar or ionizable groups to enhance aqueous solubility. | Addition of a carboxylic acid or amine moiety. | Measurement of solubility in aqueous buffers. |

This systematic approach to analog optimization, guided by a clear understanding of the compound's mechanism of action and SAR, will be crucial in advancing this compound from a scientifically interesting molecule to a potential lead compound for future therapeutic development. researchgate.net

Q & A

Q. What are the key structural characteristics of isodihydroagarofuran, and how do they influence its stereochemical properties?

this compound is a dihydro-α-agarofuran sesquiterpenoid with a fused tricyclic framework. Its stereochemistry arises from the hydrogenation of α-agarofuran, where the tetrahydrofuran ring remains intact but may undergo epimerization at C-4 under specific conditions. Structural analysis via NMR and X-ray crystallography confirms its β-oriented methyl group and axial hydroxyl configuration, which are critical for intermolecular interactions in bioactivity studies .

Q. What natural sources of this compound have been identified, and what methodologies are used for its extraction?

this compound is found in the cyanobacterium Calothrix PCC 7507 and Aquilaria agallocha (Agarwood). Extraction involves vacuum distillation followed by GC-MS for identification, with biomass separation requiring solvent partitioning (e.g., hexane/ethanol) and chromatographic purification (silica gel or HPLC). Axenic cultures of Calothrix are essential to avoid contaminant interference .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

GC-MS coupled with retention index matching is preferred for volatile sesquiterpenes. For non-volatile derivatives, LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. NMR (¹H- and ¹³C-) is critical for resolving stereochemical ambiguities, particularly when distinguishing epimers like dihydro-β-agarofuran .

Advanced Research Questions

Q. How can researchers optimize the stereospecific synthesis of this compound to minimize tetrahydrofuran ring-opening side reactions?

Catalytic hydrogenation of α-agarofuran using PtO₂ under controlled pressure (1–3 atm H₂) in ethanol reduces ring-opening byproducts. Alternatively, radical-mediated cyclization (e.g., n-Bu₃SnH/AIBN) achieves regioselective 6-exo-trig closure, yielding this compound in 72% purity. Monitoring via TLC and quenching reactive intermediates promptly minimizes decomposition .

Q. What mechanisms explain the lack of invertebrate toxicity in this compound compared to structurally related sesquiterpenes like eremophilone?

this compound’s non-toxicity (up to 100 µM) in Chironomus riparius and Thamnocephalus platyurus may stem from its inability to disrupt ion channels or metabolic pathways. Molecular docking studies suggest that its rigid tricyclic structure hinders binding to acetylcholinesterase or GABA receptors, unlike eremophilone’s flexible ketone moiety, which enhances bioactivity .

Q. How should researchers address contradictions in bioactivity data for this compound across different studies?

Variability in toxicity or bioactivity results often arises from differences in test organism sensitivity, compound purity, or solvent effects (e.g., DMSO vs. ethanol). Standardizing protocols (e.g., OECD guidelines for LC₅₀ assays) and validating compound identity via HRMS and 2D-NMR are critical. Negative controls must include solvent-only and structurally analogous compounds .

Q. What gaps exist in understanding the ecological role of this compound in cyanobacterial communities?

While this compound is a minor component in Calothrix, its function remains unclear. Hypotheses include allelopathic competition or stress response modulation. Metabolomic profiling under nutrient-limited conditions (e.g., nitrogen deprivation) and gene knockout studies of sesquiterpene synthases could clarify its biosynthetic regulation .

Q. What strategies are effective for integrating this compound into structure-activity relationship (SAR) studies of sesquiterpenoid derivatives?

Semi-synthetic modification of this compound’s hydroxyl and methyl groups (e.g., acetylation, oxidation) followed by bioassays identifies pharmacophores. Computational SAR using density functional theory (DFT) to calculate electrostatic potential surfaces can predict interaction sites with biological targets .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, MS) with published libraries (e.g., NIST) and synthetic standards .
  • Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, catalyst) in synthesis optimization .
  • Ethical Compliance : Follow institutional guidelines for invertebrate toxicity testing, including humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodihydroagarofuran
Reactant of Route 2
Isodihydroagarofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.